Ethylenediaminetetraacetic acid disodium salt dihydrate
Overview
Description
See also: Edetate Disodium (preferred); Edetic Acid (has active moiety); Aloe vera leaf; edetate disodium; glycerin; urea (component of).
Scientific Research Applications
Solubility in Supercritical Carbon Dioxide : EDTA disodium salt dihydrate's solubility in supercritical carbon dioxide was studied, revealing its potential in various applications like extraction and chromatography (Wang & Wu, 2016).
Endodontic Applications : In dentistry, particularly endodontics, EDTA reacts with calcium ions in dentine to form soluble calcium chelates (Mohammadi, Shalavi, & Jafarzadeh, 2013).
Metal Ion Separation and Detection : EDTA is used as an eluant for separating and detecting metal ions, offering a simpler and more efficient approach compared to traditional methods (Lien, Boerner, & Tarter, 1987).
Nanoparticle Synthesis : EDTA disodium salt dihydrate is used in the synthesis of nanoparticles, improving the lubrication properties of certain systems (Ding, Xu, & Guo, 2006).
Microanalytical Reagent : Extensive research highlights the importance of EDTA as a reagent in microanalysis due to its chelating properties (Barnard, Broad, & Flaschka, 1959).
Amperometric Flow Injection Analysis : EDTA is instrumental in amperometric detection in flow injection analysis, facilitating more efficient analytical processes (Fogg, Fernández-Arciniega Ma, & Alonso, 1985).
Activated Carbon Modification : Its use in modifying activated carbon for enhanced nickel removal showcases its potential in environmental applications (Yiran, Zhang, & Liu, 2018).
Impregnating Reagent in Chromatography : EDTA is used as an impregnating reagent to resolve various compounds, demonstrating its versatility in chromatographic techniques (Bhushan & Parshad, 1996).
Magnetic Resonance Imaging (MRI) Applications : The preparation of Gd-EDTA/SiO2 for MRI, displaying the potential of EDTA in enhancing diagnostic imaging techniques (Kobayashi et al., 2013).
Fuel Cell Catalysts : In the preparation of Pt/CNT catalysts, EDTA disodium salt is used as a stabilizing agent, underlining its role in advancing fuel cell technology (Liu et al., 2007).
Electrochemical Synthesis : The electrochemical synthesis of Co(II) chelate complexes with EDTA showcases its utility in coordination chemistry (Kostyuk, Dick, & Tereshko, 2007).
Forward Osmosis and Membrane Distillation : EDTA-2Na's role in enhancing forward osmosis and its recovery through membrane distillation is significant in water treatment technologies (Nguyen et al., 2017).
Interaction with Other Compounds : Studies on the interaction of EDTA with other molecules provide insights into its potential in creating complex multicomponent systems (Song et al., 2011).
γ-Alumina Interaction : Research into the interaction of EDTA with γ-alumina enhances understanding of its application in catalysis and material science (Ryczkowski, 1995).
Scleroderma Treatment : Although outside the realm of common use, the potential application of disodium EDTA in treating scleroderma was investigated, highlighting its diverse medical applications (Neldner, Winkelmann, & Perry, 1962).
Unexpected Outcomes in Dairy Cows : Research on the effects of consecutive infusions of Na2EDTA in dairy cows provides important insights into its safe application in veterinary medicine (Liesegang, Riond, & Wanner, 1999).
Antibiotic Synergy : The synergistic effect of EDTA combinations with antibiotics on resistant bacterial strains underlines its potential in combating antibiotic resistance (Weiser, Wimpenny, & Asscher, 1969).
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA, primarily targets divalent metal cations . These include calcium (Ca²⁺) and zinc (Zn²⁺) ions . These ions play crucial roles in various biological processes, including enzyme activation .
Mode of Action
EDTA acts by chelating the divalent cations, forming a stable octahedral complex . This chelation process involves the formation of multiple bonds between the EDTA molecule and the metal ion, effectively sequestering the ion and preventing it from participating in other reactions .
Biochemical Pathways
By chelating divalent cations, EDTA can affect various biochemical pathways. For instance, it can inhibit enzymes that require these metal ions for their activity . This includes metalloproteases, which require zinc for activity, and calcium-dependent cysteine proteases . By inhibiting these enzymes, EDTA can interfere with the normal functioning of these pathways.
Result of Action
The chelation of divalent cations by EDTA results in the inhibition of certain enzymes, leading to changes at the molecular and cellular levels . For example, the inhibition of metalloproteases can impact processes such as protein degradation and signal transduction .
Action Environment
The action, efficacy, and stability of EDTA can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the chelation process. Additionally, factors such as pH and temperature can influence the stability and activity of EDTA .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic acid disodium salt dihydrate chelates metal ions, forming an octahedral complex with divalent cations . This property makes it useful in molecular biology research to inhibit enzymes dependent on activation by metal ions . For instance, it can inhibit proteases dependent on metal ions, such as calcium-dependent cysteine proteases . This compound also acts as a chelator of the zinc ion, inhibiting metalloproteases that require zinc for activity .
Cellular Effects
The chelating property of this compound allows it to interfere with biological processes which are metal-dependent . By binding to metal ions, it can inhibit the activity of metal-dependent enzymes, thereby influencing cell function . The specific effects on cell signaling pathways, gene expression, and cellular metabolism can vary depending on the specific cellular context and the metal ions involved.
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming an octahedral complex with divalent cations . This can inhibit the activity of enzymes that require these cations for activity . For example, it can inhibit calcium-dependent cysteine proteases by chelating the calcium ion . Similarly, it can inhibit zinc-dependent metalloproteases by chelating the zinc ion .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethylenediaminetetraacetic acid disodium salt dihydrate involves the reaction of ethylenediamine with chloroacetic acid to form ethylenediamine-N,N'-diacetic acid. This is then reacted with sodium hydroxide to form the disodium salt, which is subsequently reacted with ethylenediamine tetraacetic acid to form the final product.", "Starting Materials": [ "Ethylenediamine", "Chloroacetic acid", "Sodium hydroxide", "Ethylenediamine tetraacetic acid" ], "Reaction": [ "Ethylenediamine is reacted with chloroacetic acid in the presence of a catalyst to form ethylenediamine-N,N'-diacetic acid", "Ethylenediamine-N,N'-diacetic acid is reacted with sodium hydroxide to form the disodium salt", "The disodium salt is then reacted with ethylenediamine tetraacetic acid to form Ethylenediaminetetraacetic acid disodium salt dihydrate" ] } | |
CAS No. |
6381-92-6 |
Molecular Formula |
C10H18N2Na2O10 |
Molecular Weight |
372.24 g/mol |
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |
InChI |
InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
OVBJJZOQPCKUOR-UHFFFAOYSA-L |
impurities |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Na+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] |
Color/Form |
White crystalline powder |
density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |
flash_point |
Flash point is> 100 °C, |
melting_point |
MP: 242 °C /EDTA disodium dihydrate/ |
6381-92-6 | |
physical_description |
White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard |
Related CAS |
10378-23-1 65501-25-9 13235-36-4 67401-50-7 |
solubility |
SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20 °C: 0.05 (very poor) |
Synonyms |
(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate; N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate; Disodium EDTA Dihydrate; Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate; Disodium Edetate Dihydrate; Diso |
vapor_pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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